molecular formula C14H18O4 B14200305 2-Ethoxy-4-formylphenyl 3-methylbutanoate CAS No. 855938-94-2

2-Ethoxy-4-formylphenyl 3-methylbutanoate

Cat. No.: B14200305
CAS No.: 855938-94-2
M. Wt: 250.29 g/mol
InChI Key: IUZCDTKWWIUFSS-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl 3-methylbutanoate is an organic compound with a complex structure that includes an ethoxy group, a formyl group, and a 3-methylbutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formylphenyl 3-methylbutanoate typically involves a multi-step process. One common method includes the esterification of 2-ethoxy-4-formylphenol with 3-methylbutanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formylphenyl 3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Ethoxy-4-carboxyphenyl 3-methylbutanoate.

    Reduction: 2-Ethoxy-4-hydroxymethylphenyl 3-methylbutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-formylphenyl 3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl 3-methylbutanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ethoxy and ester groups may also influence the compound’s solubility and bioavailability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-formylphenyl acetate: Similar structure but with an acetate ester instead of a 3-methylbutanoate ester.

    2-Ethoxy-4-formylphenyl propanoate: Similar structure but with a propanoate ester.

    2-Ethoxy-4-formylphenyl benzoate: Similar structure but with a benzoate ester.

Uniqueness

2-Ethoxy-4-formylphenyl 3-methylbutanoate is unique due to the presence of the 3-methylbutanoate ester, which can impart different chemical and physical properties compared to other esters

Properties

CAS No.

855938-94-2

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

(2-ethoxy-4-formylphenyl) 3-methylbutanoate

InChI

InChI=1S/C14H18O4/c1-4-17-13-8-11(9-15)5-6-12(13)18-14(16)7-10(2)3/h5-6,8-10H,4,7H2,1-3H3

InChI Key

IUZCDTKWWIUFSS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)CC(C)C

Origin of Product

United States

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